N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a variety of biological activities by inhibiting several targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes, thereby affecting the normal functioning of the cell. This leads to the disruption of essential biochemical processes within the cell .
Biochemical Pathways
The inhibition of these targets by this compound affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the pyrimidine biosynthesis pathway, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other targets disrupts their respective biochemical pathways, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution properties .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation. This is due to the disruption of essential biochemical processes within the cell caused by the inhibition of various targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzothiazole derivatives are known to exhibit environmental-sensitive dual-mode fluorescence . Moreover, the continuous development of green chemistry concepts for environmental protection and resource utilization has led to the development of metal-free catalysts, the use of renewable reaction materials and reagents, and the realization of reactions under mild conditions .
Biochemical Analysis
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the biochemical reaction
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context within the cellular process .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and can vary depending on the specific context within the molecular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can involve transporters or binding proteins . It can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the desired derivatives .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride can produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Scientific Research Applications
In medicinal chemistry, benzothiazole derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide can be compared with other benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides and N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides These compounds share similar structural features but differ in their specific substituents and biological activities
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse biological activities make it a valuable tool for drug discovery and development. Further research is needed to fully explore its potential and uncover new applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-27-18-11-6-7-14-13-19(28-21(14)18)22(26)24-16-9-3-2-8-15(16)23-25-17-10-4-5-12-20(17)29-23/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVOQEMJVDWFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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